What is the mechanism of action of VU0361737?
What is the mechanism of action of VU0361737?
An In-Depth Technical Guide to the Mechanism of Action of VU0361737
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
VU0361737 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a PAM, VU0361737 does not activate the mGluR4 receptor directly. Instead, it binds to a topographically distinct allosteric site, enhancing the receptor's response to its endogenous ligand, glutamate. This modulatory activity provides a mechanism for fine-tuning glutamatergic neurotransmission, which is implicated in a variety of physiological and pathological processes. VU0361737 has demonstrated the ability to penetrate the central nervous system, making it a valuable tool for in vivo studies and a potential therapeutic agent for neurological disorders such as Parkinson's disease.[1][2][3]
Quantitative Pharmacological Data
The pharmacological properties of VU0361737 have been characterized across several in vitro and in vivo assays. The following tables summarize the key quantitative data regarding its potency, efficacy, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency and Efficacy of VU0361737
| Parameter | Species | Value | Assay System |
| EC50 | Human mGluR4 | 240 nM | Calcium Mobilization Assay |
| Rat mGluR4 | 110 nM | Calcium Mobilization Assay | |
| Fold Shift | Human mGluR4 | 28 | Glutamate Concentration-Response |
Table 2: Selectivity Profile of VU0361737
| Receptor Subtype | Activity |
| mGluR1 | Inactive |
| mGluR2 | Inactive |
| mGluR3 | Inactive |
| mGluR5 | Weak Activity |
| mGluR6 | Inactive |
| mGluR7 | Inactive |
| mGluR8 | Weak Activity |
Table 3: Pharmacokinetic Properties of VU0361737 in Rats
| Parameter | Value | Route of Administration |
| Plasma Clearance | 894 mL/min/kg | Intraperitoneal |
| Half-life (t1/2) | 1.9 hours | Intraperitoneal |
| Brain-to-Plasma Ratio | ~10 | Intraperitoneal |
Signaling Pathway of mGluR4 Modulation by VU0361737
The metabotropic glutamate receptor 4 is a member of the Group III mGluRs, which are coupled to the Gi/o family of inhibitory G proteins. The binding of glutamate to the orthosteric site of mGluR4, potentiated by the binding of VU0361737 to an allosteric site, initiates a conformational change in the receptor. This leads to the activation of the associated Gi/o protein. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade ultimately modulates the activity of downstream effectors, such as ion channels and protein kinases, leading to a dampening of neuronal excitability.
Experimental Protocols
Calcium Mobilization Assay for Potency and Efficacy Determination
This assay is employed to determine the potency (EC50) and efficacy (fold-shift) of VU0361737 in potentiating the glutamate-induced response at the mGluR4 receptor.
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human or rat mGluR4 receptor and a chimeric G-protein, Gqi5. The Gqi5 chimera allows the Gi/o-coupled mGluR4 receptor to signal through the Gq pathway, leading to a measurable intracellular calcium release.[4]
Methodology:
-
Cell Plating: CHO-mGluR4/Gqi5 cells are seeded into 384-well, black-walled, clear-bottom microplates and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: A baseline fluorescence measurement is taken using a fluorescence plate reader. Subsequently, varying concentrations of VU0361737 are added to the wells.
-
Glutamate Stimulation: After a pre-incubation period with VU0361737, a sub-maximal (EC20) concentration of glutamate is added to the wells to elicit a calcium response.
-
Data Acquisition: The fluorescence intensity is measured kinetically over time. The peak fluorescence response is proportional to the intracellular calcium concentration.
-
Data Analysis: The potentiation of the glutamate response by VU0361737 is quantified. The EC50 is determined by fitting the concentration-response data to a sigmoidal dose-response curve. The fold-shift is calculated by comparing the EC50 of glutamate in the absence and presence of VU0361737.
Radioligand Binding Assay for Affinity Determination
This assay is utilized to determine the binding affinity of VU0361737 to the mGluR4 receptor. As VU0361737 is an allosteric modulator, its binding can be influenced by the presence of the orthosteric ligand, glutamate.
Materials:
-
Membranes from CHO cells expressing the human mGluR4 receptor.
-
Radiolabeled VU0361737 (e.g., [3H]ML128).
-
Unlabeled VU0361737 (for competition).
-
Glutamate.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubation: Cell membranes are incubated with a fixed concentration of radiolabeled VU0361737 and varying concentrations of unlabeled VU0361737 in the binding buffer. The incubation is performed in the absence and presence of a fixed concentration of glutamate to assess cooperativity.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (in the presence of a high concentration of unlabeled ligand) from the total binding. The inhibition constant (Ki) is determined by fitting the competition binding data to a one-site or two-site binding model. The effect of glutamate on the binding affinity of VU0361737 is analyzed to determine the cooperativity factor.[5]
In Vivo Electrophysiology
While specific in vivo electrophysiology protocols for VU0361737 are not extensively detailed in the public domain, a general approach to assess the effect of an mGluR4 PAM on neuronal activity in relevant brain regions, such as the basal ganglia, would involve the following steps.
Animal Model: Anesthetized or freely moving rats.
Methodology:
-
Surgical Preparation: Implantation of recording electrodes in the target brain region (e.g., substantia nigra pars reticulata or subthalamic nucleus) and a guide cannula for drug delivery if applicable.
-
Baseline Recording: Recording of spontaneous and evoked neuronal firing activity before drug administration to establish a stable baseline.
-
Drug Administration: Systemic (e.g., intraperitoneal) or local (via microinjection) administration of VU0361737.
-
Post-Drug Recording: Continued recording of neuronal activity to observe any changes in firing rate, pattern, or response to synaptic inputs.
-
Data Analysis: Comparison of pre- and post-drug neuronal activity to determine the modulatory effects of VU0361737 on neuronal excitability in the targeted circuit.
Conclusion
VU0361737 acts as a selective positive allosteric modulator of the mGluR4 receptor. Its mechanism of action involves binding to an allosteric site on the receptor, which enhances the receptor's response to glutamate. This leads to the activation of the Gi/o signaling pathway and a subsequent decrease in intracellular cAMP levels. The well-characterized in vitro and in vivo pharmacological profile of VU0361737, including its CNS penetrance, makes it a valuable research tool for elucidating the role of mGluR4 in health and disease, and a promising scaffold for the development of novel therapeutics for neurological disorders.
References
- 1. Recent Progress on the Identification of Metabotropic Glutamate 4 Receptor Ligands and Their Potential Utility as CNS Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
